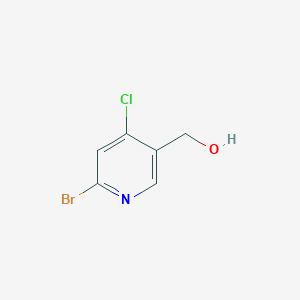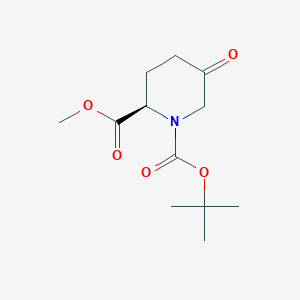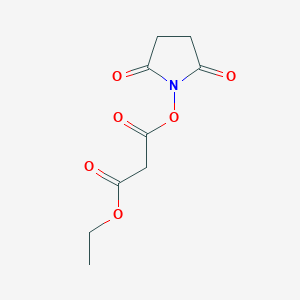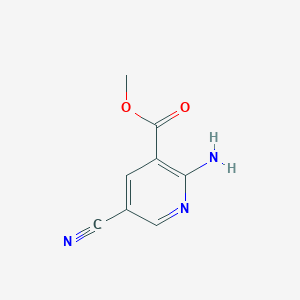
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide
Overview
Description
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Molecular and Electronic Structure Studies
Triethylammonium salt of N-[(1-acetyl-2-oxopropyl)(phenyl)-λ4-sulfanylidene]ethanesulfonamide, a structurally similar compound to N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide, was synthesized and its molecular and electronic structure was analyzed using theoretical studies and X-ray diffraction. This research provides a foundational understanding of the chemical and physical properties of these types of compounds, potentially opening avenues for further applications in various scientific fields (Timoshenko et al., 2013).
Synthesis and Applications in Organic Chemistry
A body of research focused on the synthesis of derivatives and analogs of 2-oxoindolin compounds, which includes N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide, has shown that these compounds have potential applications in organic synthesis. For instance, the synthesis of 1′-aryl-2′-(2-oxoindolin-3-yl)spiro[indoline-3,5′-pyrroline]-2,3′-diones via a one-pot domino reaction demonstrates the versatility of these compounds in synthetic organic chemistry (Yan Sun et al., 2012).
Applications in Medicinal Chemistry
Compounds structurally related to N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide have been investigated for their potential medicinal applications. For example, derivatives of 2-oxoindolin have been synthesized and evaluated for their antimicrobial, anticancer, and enzyme inhibitory activities. These studies highlight the potential therapeutic applications of these compounds in treating various diseases and conditions (Mahesh K. Kumar et al., 2014).
Exploration of Antimicrobial and Anticancer Properties
Research into the antimicrobial and anticancer properties of N-substituted benzenesulfonamide derivatives, which are structurally similar to N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide, has revealed that these compounds exhibit significant antimicrobial and anticancer activities. This points to the potential of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide and its derivatives in developing new therapeutic agents (Mahesh K. Kumar et al., 2014).
properties
IUPAC Name |
N-(1-acetyl-2-oxo-3H-indol-5-yl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-3-19(17,18)13-10-4-5-11-9(6-10)7-12(16)14(11)8(2)15/h4-6,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDXQDSAZGKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)












